Cas no 452082-73-4 (2-Bromo-4-chlorothioanisole)

2-Bromo-4-chlorothioanisole is a halogenated thioether compound with the molecular formula C₇H₆BrClS. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both bromo and chloro substituents on the aromatic ring enhances its reactivity, enabling selective functionalization in cross-coupling reactions and nucleophilic substitutions. Its stable thioether linkage further contributes to its utility in constructing complex molecular frameworks. The compound is characterized by high purity and consistent performance, making it a reliable choice for research and industrial applications requiring precise synthetic transformations. Proper handling and storage are recommended due to its halogenated nature.
2-Bromo-4-chlorothioanisole structure
2-Bromo-4-chlorothioanisole structure
Product Name:2-Bromo-4-chlorothioanisole
CAS No:452082-73-4
MF:C7H6BrClS
MW:237.544538974762
MDL:MFCD22543692
CID:4456708
PubChem ID:18412766
Update Time:2025-10-31

2-Bromo-4-chlorothioanisole Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-4-chloro-1-methylsulfanylbenzene
    • 2-bromo-4-chloro-1-methylthiobenzene
    • 2-Bromo-4-chlorothioanisole
    • (2-Bromo-4-chlorophenyl)(methyl)sulfane
    • DITHVXVBKLNBHZ-UHFFFAOYSA-N
    • AS04512
    • (2-Bromo- 4-chlorophenyl)(methyl)sulfane
    • Benzene, 2-bromo-4-chloro-1-(methylthio)-
    • Z0606
    • 2-Bromo-4-chloro-1-(methylsulfanyl)benzene
    • MFCD22543692
    • BS-28808
    • SCHEMBL6930662
    • 452082-73-4
    • E92421
    • AKOS024107194
    • CS-0110185
    • DB-087170
    • MDL: MFCD22543692
    • Inchi: 1S/C7H6BrClS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3
    • InChI Key: DITHVXVBKLNBHZ-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1SC)Cl

Computed Properties

  • Exact Mass: 235.90600
  • Monoisotopic Mass: 235.90621Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.3
  • XLogP3: 3.8

Experimental Properties

  • PSA: 25.30000
  • LogP: 3.82440

2-Bromo-4-chlorothioanisole Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2-Bromo-4-chlorothioanisole Suppliers

Amadis Chemical Company Limited
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(CAS:452082-73-4)2-Bromo-4-chlorothioanisole
Order Number:A1162811
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:14
Price ($):1534.0
Email:sales@amadischem.com

Additional information on 2-Bromo-4-chlorothioanisole

Professional Introduction to 2-Bromo-4-chlorothioanisole (CAS No. 452082-73-4)

2-Bromo-4-chlorothioanisole, with the chemical formula C₆H₅BrClS, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic aromatic compound features both bromo and chloro substituents on a thiophene ring, making it a versatile intermediate for various chemical transformations. Its unique structural properties have garnered attention in recent years due to its potential applications in medicinal chemistry and material science.

The compound's molecular structure consists of a thiophene core substituted with a bromine atom at the 2-position and a chlorine atom at the 4-position, along with a methylthiol group. This arrangement imparts distinct reactivity patterns, allowing for diverse synthetic pathways. The presence of both halogen atoms enhances its utility as a building block in the synthesis of more complex molecules.

In recent years, 2-Bromo-4-chlorothioanisole has been explored for its role in the development of novel pharmaceuticals. Researchers have leveraged its reactivity to construct intricate scaffolds that mimic natural products and bioactive molecules. The compound's ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, has made it particularly valuable in constructing carbon-carbon and carbon-nitrogen bonds essential for drug design.

One of the most compelling aspects of 2-Bromo-4-chlorothioanisole is its application in the synthesis of thiazole derivatives, which are known for their broad spectrum of biological activities. Thiazoles and their analogs have been widely studied for their antimicrobial, anti-inflammatory, and anticancer properties. The compound's structural motifs can be incorporated into these derivatives to enhance their pharmacological efficacy and selectivity.

Recent studies have highlighted the compound's utility in the development of kinase inhibitors, which are critical in targeted cancer therapies. By serving as a precursor for more complex molecules, 2-Bromo-4-chlorothioanisole enables the construction of highly specific inhibitors that can modulate signaling pathways involved in tumor growth and progression. These findings underscore the importance of this compound in advancing next-generation therapeutics.

The synthetic versatility of 2-Bromo-4-chlorothioanisole extends beyond pharmaceutical applications. In material science, it has been utilized to develop novel organic electronic materials, including conductive polymers and light-emitting diodes (LEDs). The compound's ability to form stable radicals and participate in polymerization reactions makes it a promising candidate for creating advanced materials with tailored electronic properties.

In conclusion, 2-Bromo-4-chlorothioanisole (CAS No. 452082-73-4) represents a cornerstone in modern synthetic chemistry. Its unique structural features and reactivity patterns have positioned it as a key intermediate in pharmaceutical research, enabling the development of innovative therapeutics targeting various diseases. Additionally, its potential applications in material science highlight its broader impact on scientific innovation. As research continues to uncover new methodologies and applications, the significance of this compound is expected to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:452082-73-4)2-Bromo-4-chlorothioanisole
A1162811
Purity:99%
Quantity:25g
Price ($):1534.0
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